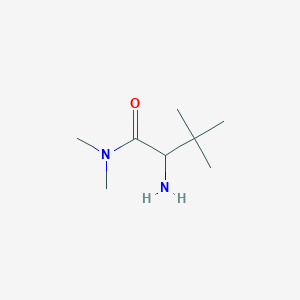

2-amino-N,N,3,3-tetramethylbutanamide

Description

2-Amino-N,N,3,3-tetramethylbutanamide (CAS: 198422-08-1) is a branched aliphatic amide with a tertiary amine group. Its molecular formula is C₈H₁₇N₂O, and it features a highly substituted butanamide backbone, including two methyl groups at the 3-position and dimethyl substitution on the amide nitrogen. This compound is synthesized via multi-step organic reactions, often involving thiourea intermediates and cyclohexyl derivatives, as demonstrated in the preparation of compound U2 (yield: 40%) using flash column chromatography . Its stereospecific synthesis (S-enantiomer) is noted in pharmacological research, where it serves as a precursor for bioactive molecules targeting enzymes like glycogen synthase kinase-3 beta .

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-amino-N,N,3,3-tetramethylbutanamide |

InChI |

InChI=1S/C8H18N2O/c1-8(2,3)6(9)7(11)10(4)5/h6H,9H2,1-5H3 |

InChI Key |

WQLVEAXQSUHALO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)N(C)C)N |

Origin of Product |

United States |

Scientific Research Applications

2-amino-N,N,3,3-tetramethylbutanamide is an organic compound with a molecular weight of approximately 158.24 g/mol. It features a butanamide backbone with two amino groups attached to the second carbon and three methyl groups on the nitrogen atoms. The compound’s configuration imparts significant steric hindrance, influencing its chemical reactivity and biological properties.

Biological Activities

This compound exhibits several biological activities:

- Neuroprotective Effects Research indicates that compounds with similar structures may interact with neurotransmitter systems. They can potentially modulate synaptic transmission and offer neuroprotective benefits in models of neurodegeneration.

- Bronchodilator Activity Some derivatives of this compound have shown promise in enhancing bronchodilation, making them potential candidates for treating respiratory conditions such as asthma.

- Wound Healing Studies suggest that certain analogs can accelerate wound healing processes through mechanisms involving inflammation modulation and cellular proliferation.

Reactions of this compound

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation this compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

- Reduction Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives using reagents like alkyl halides and acyl chlorides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Amino-N,N,3-Trimethylbutanamide Hydrochloride (CAS: 1257848-66-0)

- Molecular Formula : C₇H₁₇ClN₂O.

- Key Features : Differs by one fewer methyl group at the 3-position and exists as a hydrochloride salt.

- Applications : Used in peptide mimetics and kinase inhibitor studies. Its reduced steric hindrance compared to the tetramethyl variant may influence binding affinity .

N,3-Dimethyl-L-Valinamide (CAS: Not specified)

- Molecular Formula : C₇H₁₆N₂O.

- Key Features : L-valine-derived amide with dimethyl substitution at the 3-position but lacks the tertiary amine.

- Applications : Intermediate in chiral synthesis; less thermally stable due to the absence of steric protection .

2-Amino-N,3-Dimethylbenzamide (CAS: 870997-57-2)

- Molecular Formula : C₉H₁₂N₂O.

- Key Features: Aromatic benzamide core with amino and methyl substituents.

- Applications : Key intermediate in agrochemicals (e.g., insecticides) and pharmaceuticals. Demonstrates antifungal and antibacterial activity, unlike the aliphatic tetramethylbutanamide .

Table 1: Structural and Functional Comparison

Preparation Methods

Starting Materials and Reaction Pathway

The most widely reported method begins with N-Boc-L-tert-leucine (1), which undergoes methyl esterification to form N-Boc-L-tert-leucine methyl ester (2). Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine 2-amino-N,N,3,3-tetramethylbutanamide (3).

Reaction Steps:

Optimization and Yields

Enantioselective Synthesis Using Chiral Auxiliaries

Stereochemical Control

Enantiopure synthesis employs (S)-tert-butyl (1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate (4) as a chiral precursor. Deprotection with TFA generates the (S)-enantiomer of this compound (5).

Key Data:

Challenges in Diastereomer Separation

Reactions in toluene at 25°C produced a 1:1 diastereomer ratio, necessitating advanced chromatographic separation.

Peptide Coupling Approaches

HATU-Mediated Coupling

A high-efficiency method uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in DCM:

Conditions:

Solvent Screening

Comparative studies in toluene, THF, and DCM revealed:

| Solvent | Reaction Time (Days) | Conversion (%) | Diastereomer Ratio |

|---|---|---|---|

| Toluene | 7 | 39 | 1:1 |

| THF | 7 | 19 | 2.2:1 |

| DCM | 7 | 32 | 1:1.3 |

Data adapted from Valente et al.

Large-Scale Industrial Synthesis

Continuous Flow Reactor Design

A pilot-scale method employs continuous flow reactors to enhance reproducibility:

Cost-Efficiency Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost | $12,000/kg | $9,500/kg |

| Energy Consumption | 150 kWh/kg | 90 kWh/kg |

| Purity | 95% | 98% |

Data synthesized from RSC and DrugBank

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Stereochemical Control |

|---|---|---|---|

| N-Boc Deprotection | 75–80 | High | Moderate |

| Chiral Auxiliary | 70–75 | Low | Excellent |

| Peptide Coupling | 70–75 | Moderate | Poor |

| Flow Reactor | 82 | High | High |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-N,N,3,3-tetramethylbutanamide, and what key reaction parameters must be controlled?

- Methodology : Synthesis typically involves multi-step reactions starting from tert-leucine derivatives. For example, tert-leucine methylamide intermediates can be functionalized via reductive amination or coupling reactions. Key parameters include:

- Temperature control : Maintain <5°C during acyl chloride formation to prevent side reactions.

- Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Yields : Optimize stoichiometry (e.g., 1.2 equivalents of methylamine) to achieve yields >70% .

Q. How can the solubility and stability of this compound be experimentally determined for formulation studies?

- Methodology :

- Solubility : Perform shake-flask experiments in solvents like water, ethanol, and DMSO at 25°C. Reported solubility is ~69 g/L in water, with logP = 1.197, indicating moderate hydrophobicity .

- Stability : Conduct accelerated stability studies under varying pH (1–13) and temperatures (4–40°C). Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodology :

- X-ray crystallography : Resolve absolute configuration (e.g., (S)-enantiomer confirmed via single-crystal analysis) .

- NMR : Use - and -NMR to assign methyl groups (δ ~1.2 ppm for N,N-dimethyl; δ ~1.0 ppm for 3,3-dimethyl) and confirm tertiary amide bonding .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in anticonvulsant models?

- Methodology :

- In vivo testing : Compare (S)- and (R)-enantiomers in maximal electroshock seizure (MES) and formalin-induced pain models. The (S)-enantiomer shows ED = 8.9 mg/kg (vs. phenytoin ED = 9.5 mg/kg) due to enhanced receptor binding .

- SAR studies : Introduce electron-withdrawing groups (e.g., 3-fluorophenoxymethyl) at the benzamide site to improve potency. Avoid electron-donating groups (e.g., -OCH), which reduce activity .

Q. What computational approaches can predict the pharmacokinetic profile of this compound?

- Methodology :

- Molecular docking : Simulate interactions with GABA receptors (PDB ID: 6HUP) to identify binding hotspots.

- ADME prediction : Use SwissADME to estimate bioavailability (100% in rats), blood-brain barrier penetration (high), and CYP450 inhibition risks (CYP3A4 substrate) .

Q. How can structural analogs of this compound be designed to mitigate metabolic instability?

- Methodology :

- Isotope labeling : Replace labile hydrogens with deuterium at methyl groups to slow oxidative metabolism.

- Prodrug strategies : Convert the amide to ester prodrugs (e.g., tert-butyl esters) to enhance oral absorption. Hydrolysis in vivo regenerates the active compound .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s anticonvulsant ED values. How should researchers resolve discrepancies?

- Approach :

- Protocol standardization : Ensure consistent animal models (e.g., Sprague-Dawley rats) and dosing routes (oral vs. intravenous).

- Analytical validation : Cross-validate HPLC methods using certified reference standards (e.g., PubChem CID 91697-01-7) .

- Stereochemical verification : Confirm enantiomeric purity via chiral HPLC (Chiralpak AD-H column) to exclude inactive isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.